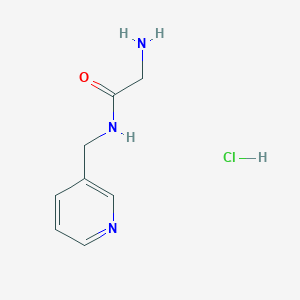

5-(羟甲基)-1-甲基吡啶-2(1H)-酮

描述

Synthesis Analysis

The synthesis of similar compounds, such as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1), has been reported. The synthesis was presented along with the evaluation of its coordination ability towards Fe3+, studied by a combination of chemical, computational, and animal approaches .Chemical Reactions Analysis

While specific chemical reactions involving “5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one” are not available, studies on the formation of 5-hydroxymethylfurfural (5-HMF) from the sugars fructose and glucose have been conducted. For fructose dehydration, two main mechanisms have been suggested including a cyclic and an acyclic pathway, of which the cyclic pathway dominates .科学研究应用

表观遗传调控和干细胞多能性

与目标化合物相关的 5-羟甲基胞嘧啶 (5hmC) 在表观遗传调控中发挥着重要作用。它在早期胚胎和生殖细胞发育过程中被动态地重新编程。这种修饰主要与 euchromatin 相关,并且在基因启动子和 CpG 岛中富集,与转录水平增加相关。5hmC 和 5-甲基胞嘧啶 (5mC) 之间的平衡因基因组区域而异,影响胚胎干 (ES) 细胞中多能性和谱系承诺之间的平衡。有研究表明,敲除参与产生 5hmC 的酶,如 Tet1 和 Tet2,会下调多能性相关基因,表明羟甲基化水平、基因调控和干细胞分化之间存在密切联系 (Ficz 等,2011)。

心脏生物学中的 DNA 羟甲基化

研究表明,DNA 羟甲基化,特别是 5-羟甲基胞嘧啶 (5-hmC),在心脏基因在发育和肥大等病理条件下的表达中起着重要作用。羟甲基化 DNA 的动态调节与心脏发育和衰竭期间特定的转录网络有关。研究表明,十-十一易位 2 (TET2) 等酶通过在基因主体和增强子上沉积 5-hmC 来调节关键心脏基因的表达。这提供了对心脏发育和疾病中表观遗传控制机制的见解 (Greco 等,2016)。

全基因组分布和在转录调控中的作用

5-羟甲基胞嘧啶 (5hmC) 在基因组 DNA 中的分布和作用是活跃的研究领域。全基因组分析技术表明,5hmC 主要存在于外显子和转录起始位点附近。它在胚胎干细胞中与发育调控相关的双组蛋白标记的基因起始位点特别丰富。这些发现表明 5hmC 可能在转录调控和维持发育调控基因的“准备就绪”染色质状态中发挥作用 (Pastor 等,2011)。

哺乳动物 DNA 中的稳定性和动态性

已经研究了 5-羟甲基胞嘧啶 (hmC) 在哺乳动物 DNA 中的稳定性和动态性,结果表明 hmC 主要是一种稳定的修饰,而不是瞬时中间体。hmC 的形成在 DNA 合成后逐渐发生,这与 DNA 甲基化过程不同。这种稳定性加上全局 hmC 水平与细胞增殖之间的关系,突出了其在理解各种生物学背景和疾病中化学修饰的 DNA 碱基的状态方面的重要性 (Bachman 等,2014)。

安全和危害

未来方向

The transformations of fructose and glucose to the platform chemical 5-hydroxymethylfurfural (5-HMF) have been studied extensively, and a variety of mechanisms have been proposed. This compound can be an intermediate for a variety of value-added products and potential biofuels . Additionally, an improved synthetic method has been developed for the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite .

作用机制

Mode of Action

It’s known that this compound is derived from dehydration of c5 and c6 (poly)sugars . More research is required to elucidate how this compound interacts with its targets and the resulting changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. For instance, it’s known that this compound is produced in a water/dimethyl carbonate (DMC) system using acid catalyzed fructose dehydration . .

属性

IUPAC Name |

5-(hydroxymethyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHPCDBYSXVGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725552 | |

| Record name | 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

CAS RN |

27330-18-3 | |

| Record name | 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)

![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

![6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1525694.png)